Perfluorotetracosane
Overview
Description
Perfluorotetracosane is a perfluorinated compound with the molecular formula C24F50. It is a member of the perfluoroalkane family, characterized by the replacement of all hydrogen atoms in tetracosane with fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and unique physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluorotetracosane can be synthesized through the direct fluorination of tetracosane using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is typically carried out under controlled conditions to ensure complete fluorination and to avoid side reactions. The general reaction is as follows:
C24H50+50F2→C24F50+50HF
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes, often utilizing specialized reactors designed to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential formation of hydrogen fluoride (HF) as a byproduct .
Chemical Reactions Analysis
Types of Reactions: Perfluorotetracosane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) under controlled conditions.
Reduction: Reduction reactions are rare due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, but they require harsh conditions and strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Substitution: Strong nucleophiles such as sodium amide (NaNH2) in liquid ammonia
Major Products Formed:
Oxidation: Formation of perfluorinated carboxylic acids or ketones
Substitution: Formation of partially fluorinated compounds depending on the nucleophile used
Scientific Research Applications
Perfluorotetracosane has a wide range of applications in scientific research:
Chemistry: Used as a solvent for high molecular weight polymers such as poly(tetrafluoroethylene) (PTFE) in laser light scattering studies.
Biology: Employed in the study of lipid bilayers and membrane proteins due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance lubricants, coatings, and sealants due to its chemical inertness and thermal stability
Mechanism of Action
The mechanism of action of perfluorotetracosane is primarily related to its physical properties rather than specific molecular interactions. Its high hydrophobicity and chemical inertness make it an excellent barrier material, preventing the penetration of water and other reactive species. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-associated processes .
Comparison with Similar Compounds
- Perfluorooctane (C8F18)
- Perfluorodecane (C10F22)
- Perfluorododecane (C12F26)
- Perfluorohexadecane (C16F34)
Comparison: Perfluorotetracosane is unique among perfluoroalkanes due to its longer carbon chain, which imparts higher thermal stability and lower volatility compared to shorter-chain perfluoroalkanes. This makes it particularly suitable for applications requiring extreme conditions, such as high-performance lubricants and coatings. Additionally, its larger molecular size can influence its interactions with biological membranes, making it a valuable tool in biophysical studies .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontafluorotetracosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24F50/c25-1(26,3(29,30)5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)71)2(27,28)4(31,32)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(72,73)74 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFFGMPNSZVEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24F50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380022 | |
Record name | Perfluorotetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1238.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1766-41-2 | |
Record name | Perfluorotetracosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorotetracosane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is perfluorotetracosane often used in studies involving poly(tetrafluoroethylene) (PTFE)?
A1: this compound serves as an excellent solvent for PTFE at high temperatures. [, ] This is crucial because PTFE, due to its high melting point and chemical inertness, is extremely difficult to dissolve in most common solvents at room temperature. []
Q2: How does the molecular weight distribution of PTFE affect its properties? How can this distribution be determined?
A2: The molecular weight distribution of PTFE significantly influences its mechanical and thermal properties. [] Researchers have successfully characterized this distribution using high-temperature static and dynamic laser light scattering techniques, with this compound as the solvent. [] This method involves measuring the translational diffusion coefficient distribution of PTFE in solution and then converting it to a molecular weight distribution using a scaling relation. []
Q3: Can you elaborate on the experimental challenges and solutions for characterizing PTFE in this compound?
A3: Characterizing PTFE solutions at high temperatures presents several challenges: []
- High-temperature instrumentation: Building a laser light scattering spectrometer capable of operating at temperatures up to 340°C is necessary. []
- Dissolving and filtering: Developing an all-glass apparatus for the dissolution and filtration of PTFE in this compound at high temperatures is crucial to avoid contamination. []
- Refractive index increment: Measuring the refractive index increment of PTFE in this compound at the elevated operating temperature (e.g., 325 °C) is essential for accurate light scattering measurements. []
Q4: Beyond PTFE, are there other research applications of this compound?
A4: Yes, this compound has been used to investigate the fundamental properties of perfluorinated alkanes. For instance, researchers have studied the epitaxial growth of this compound crystals. [] They found that the films consist of lathlike crystallites and determined the space group and unit cell parameters of the orthorhombic crystal structure. []
Q5: What insights have been gained about the electronic structure of PTFE through the study of this compound?
A5: this compound, being an oligomer of PTFE, serves as a valuable model compound for studying the electronic structure of PTFE. [, ] Angle-resolved ultraviolet photoelectron spectroscopy (ARUPS), coupled with synchrotron radiation, has been employed to investigate the intramolecular energy-band dispersion in oriented thin films of this compound. [, ] These studies have provided valuable insights into the electronic band structure of PTFE along its long-chain direction. [, ]
Q6: What are the thermodynamic properties of this compound?
A6: The fusion, vaporization, and sublimation enthalpies of this compound have been determined using a combination of differential scanning calorimetry (DSC), transpiration, and correlation-gas chromatography techniques. [] These studies have provided valuable data on the thermodynamic properties of this compound, contributing to our understanding of its behavior at different temperatures and phases. []
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